N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide
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Overview
Description
N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatile applications in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities .
Preparation Methods
The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in these reactions . Common reagents used in these reactions include ammonium acetate and different bidentate reagents . Major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide has several applications in scientific research. It is used extensively in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for developing new therapeutic agents . The compound’s ability to form diverse heterocyclic structures makes it valuable in the study of novel chemotherapeutic agents . Additionally, its derivatives have been explored for their potential biological activities, drawing the attention of biochemists and pharmacologists .
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds . The specific molecular targets and pathways involved depend on the structure of the heterocyclic compounds formed from the reactions of this compound .
Comparison with Similar Compounds
N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide can be compared with other cyanoacetamide derivatives, such as N-methyl and N-phenyl cyanoacetamides . These compounds share similar chemical properties and reactivity due to the presence of the cyano and carbonyl functional groups. the specific substituents on the aromatic ring can influence the compound’s reactivity and the types of heterocyclic compounds formed . The unique combination of the cyano and methoxyphenyl groups in this compound makes it distinct from other cyanoacetamide derivatives .
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(2)9-13(17)15-11(8-14)10-6-4-5-7-12(10)18-3/h4-7,11H,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXAZKLPUHCKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC(C#N)C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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